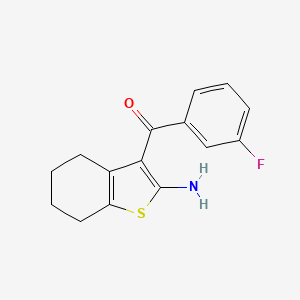

3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Description

3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a fluorinated benzothiophene derivative synthesized via substitution reactions on the indole scaffold. The compound is prepared by reacting 5-nitroindole with 3-fluorobenzoyl chloride in the presence of NaH and DMF, followed by purification . Fluorinated benzoyl groups are commonly employed in medicinal chemistry due to their electronic effects (electron-withdrawing nature) and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-10-5-3-4-9(8-10)14(18)13-11-6-1-2-7-12(11)19-15(13)17/h3-5,8H,1-2,6-7,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVINEQRMMABGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress.

Mode of Action

The compound activates NRF2 via a non-electrophilic mechanism. It disrupts the interaction between NRF2 and the Kelch-like ECH-associated protein 1 (KEAP1), which is a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex. This disruption allows NRF2 to translocate to the nucleus, where it can activate the transcription of various cytoprotective genes.

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. These include NQO1 and HO-1, which are well-known targets of the NRF2 transcription factor. The upregulation of these genes helps to mitigate oxidative stress and inflammation, thereby protecting cells from damage.

Pharmacokinetics

The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes. It exhibits an optimum half-life (T1/2) and intrinsic clearance (Clint), suggesting good bioavailability. .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity. In studies using Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), the compound was found to inhibit the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB).

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the specific characteristics of the liver microsomes in different species. Additionally, the compound’s anti-inflammatory activity can be influenced by the specific inflammatory stimuli present in the environment. .

Biological Activity

3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H16FN

- Molecular Weight : 241.30 g/mol

- CAS Number : 793678-84-9

The compound features a benzothiophene core with a fluorobenzoyl substituent, which may influence its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor effects. A study on related benzothiophene derivatives showed promising results against various cancer cell lines, suggesting that the incorporation of fluorobenzoyl groups enhances their cytotoxicity. For instance, a derivative with a similar structure demonstrated an IC50 value of 12 µM against breast cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated through various assays. A related study found that derivatives with similar structural motifs exhibited moderate antibacterial and antifungal activities. The most effective compounds were noted to inhibit Candida albicans with minimum inhibitory concentration (MIC) values around 62.5 µg/mL . These findings suggest that the fluorobenzoyl moiety may contribute to the overall efficacy against microbial pathogens.

The mechanism of action for compounds like this compound often involves interaction with key biological targets. Molecular docking studies indicate potential binding to topoisomerase IV and D-Alanyl-D-Alanine Ligase, which are critical in bacterial cell wall synthesis and DNA replication .

Study 1: Antitumor Screening

A series of benzothiophene derivatives were synthesized and screened for antitumor activity. The study reported that the compound exhibited a dose-dependent inhibition of cell proliferation in several cancer cell lines. The results indicated that structural modifications significantly impacted biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12 |

| Compound B | HeLa | 15 |

| Compound C | A549 | 10 |

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several derivatives were tested against standard microbial strains. The results highlighted the effectiveness of fluorinated compounds.

| Compound | Microbe | MIC (µg/mL) |

|---|---|---|

| Compound X | C. albicans | 62.5 |

| Compound Y | E. coli | 125 |

| Compound Z | S. aureus | 100 |

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to 3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine exhibit various biological activities. Some notable areas of investigation include:

- Antitumor Activity : Studies have shown that benzothiophene derivatives can act as potent antimitotic agents by targeting microtubules . The structural modifications in this compound may enhance its efficacy against cancer cells.

- Binding Affinity Studies : Preliminary studies suggest that this compound has a significant binding affinity for various biological targets. These interactions indicate potential therapeutic applications in treating specific diseases.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Formation of the Benzothiophene Core : This involves cyclization reactions that create the benzothiophene structure.

- Fluorobenzoylation : The introduction of the fluorobenzoyl group is achieved through acylation reactions using appropriate reagents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiophene derivatives. For example:

- Antimitotic Agents Study : A study highlighted the synthesis of various benzothiophene derivatives and their evaluation as antitumor agents. The incorporation of different substituents significantly affected their potency against cancer cell lines .

- Structure–Activity Relationship Analysis : Research has explored how modifications at specific positions on the benzothiophene nucleus can enhance or diminish biological activity. This analysis is crucial for optimizing the therapeutic potential of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

- 3-Fluorobenzoyl (Target Compound) : Exhibits 66.39% MAO-B inhibition, attributed to optimal electronic interactions with the enzyme active site .

- 4-Fluorobenzoyl (CAS 179327-06-1): Molecular weight 301.37 (C₁₆H₁₅FNO₃S).

- 2,4-Difluorobenzoyl (5a) : Synthesized under similar conditions but lacks reported MAO-B data. The additional fluorine may enhance metabolic resistance but reduce solubility .

Methyl-Substituted Derivatives

- 3-Methylbenzoyl (CAS 796067-53-3): Molecular weight 271.38 (C₁₆H₁₇NOS).

- 4-Methylbenzoyl (6,6-Dimethyl analog, CAS 1461715-47-8) : Acts as a GLP-1 receptor (GLP-1R) positive allosteric modulator, increasing cAMP production by 268.35% in cellular assays. This highlights how structural modifications redirect activity toward different targets .

Heterocyclic and Bulky Substituents

- 2-Pyrazinyl (4b) : Demonstrates superior MAO-B inhibition (88.49 ± 0.13%), suggesting aromatic π-π stacking or hydrogen bonding enhances binding .

- Pyridylmethyl (4g–i) : Reduces MAO-B inhibition to <3%, emphasizing the necessity of the benzoyl moiety for activity .

- Thiophene-2-carbonyl (CID 29462-24-6) : The sulfur atom in thiophene may alter electronic properties, but activity data are unavailable .

Physicochemical Properties

*Discrepancy in molecular formula noted ( lists C₁₆H₁₅NO₃S, possibly omitting fluorine). †Molecular formula inferred from compound name in .

Key Research Findings

- MAO-B Selectivity : Fluorine at the 3-position balances electronic effects and steric bulk, enabling moderate inhibition. Bulky groups (e.g., pyridylmethyl) disrupt binding .

- Target Diversification : The 4-methylbenzoyl analog shifts activity to GLP-1R modulation, underscoring substituent-driven target selectivity .

- Metabolic Stability : Fluorine enhances resistance to oxidative metabolism compared to methyl or methoxy groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a fluorobenzoyl group to a tetrahydrobenzothiophen-2-amine scaffold. A general procedure (adapted from benzothiophene derivatives) includes reacting precursors like benzoylisothiocyanate with tetrahydrobenzothiophene intermediates in 1,4-dioxane under room temperature for 12–24 hours . Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC. Contradictory yields reported in literature may arise from impurities in starting materials or variations in stirring efficiency .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and hydrogen bonding.

- FT-IR to identify carbonyl (C=O) and amine (N-H) functional groups.

- X-ray crystallography (if crystals are obtainable) for absolute configuration validation.

- HPLC-MS for purity assessment (>95% purity recommended for biological assays) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Stability studies indicate decomposition at >40°C or prolonged exposure to moisture. Purity should be rechecked via HPLC after long-term storage .

Advanced Research Questions

Q. How does the fluorobenzoyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The 3-fluoro substituent introduces electron-withdrawing effects, altering the benzoyl group’s resonance and enhancing electrophilicity. Computational studies (DFT/B3LYP) can map charge distribution, while experimental reactivity assays (e.g., nucleophilic substitution with amines/thiols) validate predictions. Contrast with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use DMSO stocks (<0.1% final concentration to avoid cytotoxicity).

- Include positive controls (e.g., known kinase inhibitors for enzyme assays).

- Validate findings across multiple models (in vitro, ex vivo). Cross-reference with structural analogs (e.g., methyl-substituted benzothiophenes) to identify SAR trends .

Q. How can researchers design SAR studies to optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the tetrahydrobenzothiophene with cyclohexene or indole scaffolds to assess ring flexibility.

- Substituent variations : Test 2- or 4-fluoro isomers, or introduce methoxy/cyano groups at the benzoyl moiety.

- Assay design : Prioritize high-throughput screening (HTS) for binding affinity (e.g., SPR, ITC) followed by functional assays (e.g., cAMP modulation for GPCR targets) .

Q. What analytical methods detect degradation products under stress conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : Treat with 3% H₂O₂ at RT.

- Analyze via LC-QTOF-MS to identify fragments (e.g., loss of fluorine or benzoyl groups) .

Theoretical Frameworks for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.